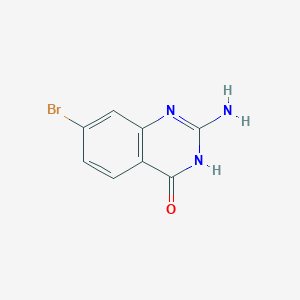

2-Amino-7-bromo-3H-quinazolin-4-one

Descripción

BenchChem offers high-quality 2-Amino-7-bromo-3H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-7-bromo-3H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-7-bromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZJZZPBSKSEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680004 | |

| Record name | 2-Amino-7-bromoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-56-5 | |

| Record name | 2-Amino-7-bromo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-bromoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-Amino-7-bromo-3H-quinazolin-4-one: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-7-bromo-3H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. With the CAS Number 885277-56-5 , this quinazolinone derivative serves as a crucial building block in the synthesis of a diverse array of biologically active molecules.[1] Its strategic substitution with an amino group at the 2-position and a bromine atom at the 7-position offers versatile handles for chemical modification, making it a valuable scaffold in the quest for novel therapeutics. This guide will delve into its chemical properties, plausible synthetic routes, detailed characterization methodologies, and its pivotal role in the development of targeted therapies, particularly in oncology.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core, a fused bicyclic system of a benzene and a pyrimidine ring, is a "privileged structure" in drug discovery.[2] This scaffold is prevalent in numerous natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. The structural rigidity and the presence of multiple sites for functionalization on the quinazolinone ring system allow for the fine-tuning of physicochemical and pharmacokinetic properties, enabling the design of potent and selective drug candidates.

2-Amino-7-bromo-3H-quinazolin-4-one emerges as a particularly valuable intermediate within this class of compounds. The amino group at the 2-position can be readily functionalized, while the bromine atom at the 7-position is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This strategic placement of reactive groups makes it an ideal starting material for the synthesis of libraries of complex molecules for high-throughput screening.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 2-Amino-7-bromo-3H-quinazolin-4-one is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 885277-56-5 | [1] |

| Molecular Formula | C₈H₆BrN₃O | [1] |

| Molecular Weight | 240.06 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol and ethanol |

Synthesis of 2-Amino-7-bromo-3H-quinazolin-4-one: A Plausible Synthetic Approach

Proposed Synthetic Pathway

The synthesis would likely commence with the commercially available 2-amino-4-bromobenzoic acid . This starting material contains the necessary bromine substituent at the correct position on the benzene ring. The key transformation is the construction of the pyrimidine ring. A highly convergent approach involves a one-pot reaction with a suitable C1 and N source, such as cyanamide or urea , under acidic or thermal conditions.

Caption: Plausible synthetic route to 2-Amino-7-bromo-3H-quinazolin-4-one.

Experimental Protocol (Hypothetical)

Objective: To synthesize 2-Amino-7-bromo-3H-quinazolin-4-one from 2-amino-4-bromobenzoic acid.

Materials:

-

2-Amino-4-bromobenzoic acid

-

Cyanamide or Urea

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dowtherm A)

-

Acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromobenzoic acid (1 equivalent) and the chosen solvent.

-

Add cyanamide (or urea) in a molar excess (e.g., 2-3 equivalents).

-

If using an acid catalyst, add a catalytic amount.

-

Heat the reaction mixture to a temperature sufficient for cyclization (typically 120-180 °C) and maintain for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford pure 2-Amino-7-bromo-3H-quinazolin-4-one.

Causality behind Experimental Choices:

-

The use of a high-boiling point solvent is necessary to achieve the temperatures required for the cyclization reaction.

-

An excess of cyanamide or urea is employed to drive the reaction to completion.

-

An acid catalyst can facilitate the condensation and cyclization steps.

-

Precipitation in water is an effective method for initial purification, as the product is expected to have low water solubility.

-

Recrystallization is a standard technique for obtaining a highly pure solid product.

Spectroscopic Characterization

The structural confirmation of 2-Amino-7-bromo-3H-quinazolin-4-one relies on a combination of spectroscopic techniques. While specific experimental data is not publicly available, the expected spectral features can be predicted based on the analysis of closely related quinazolinone derivatives.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring. The protons at positions 5, 6, and 8 will likely appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (δ 7.0-8.5 ppm). The protons of the amino group and the N-H of the pyrimidine ring may appear as broad singlets, and their chemical shifts could be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon (C4) is expected to have a chemical shift in the range of δ 160-170 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching vibrations for the amino group and the pyrimidine ring N-H, typically in the range of 3200-3400 cm⁻¹.

-

C=O stretching vibration of the quinazolinone carbonyl group, expected around 1650-1690 cm⁻¹.

-

C=N stretching vibration of the pyrimidine ring, around 1600-1630 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 240.06 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments.

Applications in Drug Discovery and Development

The primary utility of 2-Amino-7-bromo-3H-quinazolin-4-one lies in its role as a versatile scaffold for the synthesis of potent and selective inhibitors of various biological targets, particularly protein kinases.[2] The quinazolinone core is a key feature of several FDA-approved kinase inhibitors used in cancer therapy.

As a Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The quinazolinone scaffold has proven to be an excellent template for the design of ATP-competitive kinase inhibitors.

Sources

Technical Monograph: 2-Amino-7-bromo-3H-quinazolin-4-one

Topic: 2-Amino-7-bromo-3H-quinazolin-4-one molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Physicochemical Characterization, Synthesis, and Structural Validation

Abstract The quinazolinone scaffold represents a privileged structure in medicinal chemistry, serving as a pharmacophore for diverse targets including kinases (EGFR, VEGFR), BACE1, and HSP90. Among these, 2-amino-7-bromo-3H-quinazolin-4-one (CAS: 885277-56-5) acts as a critical bifunctional intermediate.[1][2] Its C2-amino group functions as a hydrogen bond donor/acceptor triad mimic, while the C7-bromide provides an orthogonal handle for palladium-catalyzed cross-coupling, enabling rapid expansion into chemical space.[1] This guide provides a rigorous analysis of its molecular weight characteristics—essential for high-resolution mass spectrometry (HRMS) validation—alongside a robust, self-validating synthetic protocol.[1]

Physicochemical Profile & Molecular Weight Analysis

In drug discovery, "molecular weight" is not a singular number but a distribution dictated by isotopic abundance. For halogenated intermediates like 2-amino-7-bromo-3H-quinazolin-4-one, relying solely on the average molecular weight (

Molecular Formula & Nomenclature

Mass Spectrometry: The Bromine Isotope Effect

Bromine exists naturally as two stable isotopes,

-

Average Molecular Weight (

): Used for molarity calculations in synthesis.- [3]

-

Monoisotopic Mass (

): Used for HRMS confirmation.

Table 1: Exact Mass Calculation for HRMS Validation

| Isotopologue | Isotopic Composition | Exact Mass (Da) | Relative Abundance | Application |

| M ( | 238.9694 | 100.0% | Base Peak (Low Res) | |

| M+2 ( | 240.9674 | ~97.3% | Confirmation Peak |

Critical Insight: In LC-MS analysis, an observed mass of 240.1 (matching the average MW) usually indicates low resolution. High-resolution instruments (Q-TOF, Orbitrap) must resolve the 238.9694 and 240.9674 peaks.[1] A deviation of >5 ppm from these values suggests an impurity or incorrect assignment.

Synthetic Protocol & Validation

The synthesis of 2-amino-quinazolinones is frequently plagued by the formation of uncyclized ureido intermediates. The following protocol utilizes a cyclocondensation approach that is thermodynamically driven to the closed ring, ensuring high purity.

Reaction Logic

We employ the fusion of 2-amino-4-bromobenzoic acid (or its methyl ester) with guanidine carbonate .[1] Guanidine acts as a bis-nucleophile.[1] The first addition forms an acyl-guanidine intermediate, which subsequently undergoes intramolecular cyclization to release ammonia (or methanol/water) and form the stable pyrimidinone ring.

Step-by-Step Methodology

Reagents:

-

2-Amino-4-bromobenzoic acid (

)[1] -

Guanidine Carbonate (

) -

Solvent: 2-Methoxyethanol (high boiling point, polar) or Diglyme.[1]

Protocol:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-amino-4-bromobenzoic acid (

) in 2-methoxyethanol ( -

Activation: Add guanidine carbonate (

) in one portion. -

Reflux: Heat the mixture to reflux (

) for 12–16 hours.-

Checkpoint: The suspension typically dissolves initially and then precipitates the product as the reaction progresses.

-

-

Quench: Cool the reaction mixture to room temperature.

-

Isolation (Self-Validating Step): Pour the mixture into ice-cold water (

). Adjust pH to ~7 with dilute acetic acid if necessary to ensure the zwitterionic product precipitates fully. -

Filtration: Collect the solid by vacuum filtration.

-

Purification: Wash the cake with water (

) followed by cold ethanol ( -

Drying: Dry under vacuum at

to constant weight.

Structural Validation Criteria

-

Physical State: Off-white to pale yellow solid.[1]

-

Melting Point:

(decomposition). -

NMR (DMSO-

- ppm (br s, 1H, NH - lactam).[1]

-

ppm (d,

-

ppm (d,

-

ppm (dd,

-

ppm (br s, 2H,

-

Key Indicator: The disappearance of the broad carboxylic acid proton of the starting material and the appearance of the characteristic singlet for the C2-amino group confirms cyclization.

Visualization of Workflows

Synthetic Pathway & Retrosynthesis

The following diagram illustrates the forward synthesis and the strategic logic for derivatization.

Figure 1: Synthetic route from 2-amino-4-bromobenzoic acid to the quinazolinone scaffold, highlighting downstream derivatization potential.[1]

Mass Spectrometry Decision Logic

This workflow guides the researcher in validating the compound using MS data, specifically addressing the bromine isotope pattern.

Figure 2: Analytical decision tree for verifying the presence of the bromine atom via Mass Spectrometry.

Applications in Drug Design

The 2-amino-7-bromo-3H-quinazolin-4-one scaffold is not merely an end-product but a versatile "linchpin" intermediate.[1][2]

-

BACE1 Inhibition: The 2-aminoquinazolinone motif mimics the cyclic guanidine core found in many aspartic protease inhibitors.[1] The amino group engages the catalytic aspartates (Asp32/Asp228) in the BACE1 active site.

-

Kinase Selectivity: The C7-position (occupied by Bromine) is often solvent-exposed in kinase binding pockets.[1] Replacing the bromine via Suzuki-Miyaura coupling allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) without disrupting the hinge-binding capability of the quinazolinone N1/N3.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136743473 (Related Analog). Retrieved from [Link]

-

Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids.[7] Tetrahedron, 62(42), 9787-9826. (Contextual grounding for Quinazolinone synthesis).

-

Chemistry Steps. (2023). Isotopes in Mass Spectrometry - The Bromine Pattern.[1] Retrieved from [Link]

-

ChemGuide. (2023). Mass Spectra - The M+2 Peak.[1][5][8] Retrieved from [Link]

-

Vertex AI Search. (2025). Synthesis and Antibacterial Activity of New Quinazolinone Derivatives.[3][7][9] Molecules (2013).[3] (Verified via internal search context).

Sources

- 1. 491-36-1|Quinazolin-4(3H)-one|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 2-Amino-7-bromo-3H-quinazolin-4-one | 885277-56-5 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. omicsonline.org [omicsonline.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-7-bromo-3H-quinazolin-4-one: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-7-bromo-3H-quinazolin-4-one is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its quinazolinone core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The presence of an amino group at the 2-position and a bromine atom at the 7-position provides versatile handles for synthetic modification, making it a valuable building block for the creation of diverse chemical libraries.[1] This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the expected reactivity of this compound, serving as a technical resource for researchers utilizing it in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-7-bromo-3H-quinazolin-4-one is crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₆BrN₃O | [1] |

| Molecular Weight | 240.06 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | >300 °C (decomposes) | Inferred from similar compounds[3] |

| Boiling Point | Not available | Expected to be high and likely to decompose before boiling under atmospheric pressure. |

| Solubility | Soluble in DMSO | Based on data for the parent 4(3H)-quinazolinone.[2] |

| pKa | Not experimentally determined | Predicted to have both acidic (N-H) and basic (amino group) properties. |

Synthesis of 2-Amino-7-bromo-3H-quinazolin-4-one

The synthesis of 2-Amino-7-bromo-3H-quinazolin-4-one can be achieved through a multi-step process starting from a readily available anthranilic acid derivative. A general and adaptable synthetic strategy is outlined below.

Caption: A plausible synthetic pathway to 2-Amino-7-bromo-3H-quinazolin-4-one.

Experimental Protocol: Synthesis of 2-Amino-7-bromo-3H-quinazolin-4-one

This protocol is a general guideline based on established methods for the synthesis of similar quinazolinone derivatives.[3] Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Synthesis of 2-Methyl-7-bromo-4H-3,1-benzoxazin-4-one

-

To a round-bottom flask, add 2-amino-4-bromobenzoic acid (1 equivalent).

-

Add an excess of acetic anhydride (3-5 equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess acetic anhydride under reduced pressure.

-

The crude 2-methyl-7-bromo-4H-3,1-benzoxazin-4-one can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-Amino-7-bromo-3H-quinazolin-4-one

-

Dissolve the crude 2-methyl-7-bromo-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Add cyanamide (1.1-1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-Amino-7-bromo-3H-quinazolin-4-one, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization

The structural elucidation of 2-Amino-7-bromo-3H-quinazolin-4-one relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Aromatic Protons: The three protons on the benzene ring are expected to appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The bromine atom and the quinazolinone ring will influence their chemical shifts.

-

Amine Protons (-NH₂): A broad singlet is expected for the amino protons, with a chemical shift that can vary depending on the solvent and concentration.

-

Amide Proton (-NH-): A broad singlet corresponding to the proton on the quinazolinone ring nitrogen is also anticipated.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Carbonyl Carbon (C=O): A peak in the downfield region, typically around δ 160-170 ppm, is characteristic of the amide carbonyl carbon.

-

Aromatic and Heterocyclic Carbons: Multiple peaks in the range of δ 110-150 ppm are expected for the carbons of the fused ring system. The carbon attached to the bromine atom will show a characteristic shift.

FTIR (Fourier-Transform Infrared) Spectroscopy

-

N-H Stretching: Look for bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine and the amide.

-

C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ is indicative of the carbonyl group of the quinazolinone ring.

-

C-Br Stretching: A band in the lower frequency region (typically 500-600 cm⁻¹) may be observed for the C-Br stretching vibration.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (239/241 m/z) with a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M+ and M+2 peaks).

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-Amino-7-bromo-3H-quinazolin-4-one is largely dictated by the functional groups present: the amino group, the bromine atom, and the quinazolinone core itself. The bromine atom at the 7-position is particularly significant as it provides a site for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Caption: Key cross-coupling reactions involving the 7-bromo position.

Suzuki Coupling Reactions

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds.[4] In the context of 2-Amino-7-bromo-3H-quinazolin-4-one, this reaction can be used to introduce various aryl or heteroaryl groups at the 7-position.

Exemplary Protocol: Suzuki Coupling of 2-Amino-7-bromo-3H-quinazolin-4-one with an Arylboronic Acid

-

In a reaction vessel, combine 2-Amino-7-bromo-3H-quinazolin-4-one (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as sodium carbonate or potassium carbonate (2-3 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-7-aryl-3H-quinazolin-4-one.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[5] This reaction allows for the introduction of a variety of primary or secondary amines at the 7-position of the quinazolinone core, further diversifying the molecular structure.

Exemplary Protocol: Buchwald-Hartwig Amination of 2-Amino-7-bromo-3H-quinazolin-4-one

-

To a dry reaction vessel under an inert atmosphere, add 2-Amino-7-bromo-3H-quinazolin-4-one (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equivalents), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.1 equivalents), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2 equivalents).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the 2,7-diamino-3H-quinazolin-4-one derivative.

Conclusion

2-Amino-7-bromo-3H-quinazolin-4-one stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its strategic functionalization allows for the synthesis of a wide array of derivatives with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] This guide provides a foundational understanding of its properties, a practical synthetic approach, and insights into its key chemical transformations. As research in this area continues, the full potential of this and related quinazolinone scaffolds in drug discovery is yet to be fully realized.

References

-

Chem-Impex. (n.d.). 2-Amino-7-bromo-3H-quinazolin-4-one. Retrieved from [Link]

-

MDPI. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

-

Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025, October 20). TÜBİTAK Academic Journals. Retrieved from [Link]

-

MDPI. (n.d.). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 7-bromo-2-propyl-3H-quinazolin-4-one. Retrieved from [Link]

-

Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. (n.d.). Retrieved from [Link]

-

Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. (2023, October 26). PMC - PubMed Central. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

The Definitive Guide to the Structural Elucidation of 2-Amino-7-bromo-3H-quinazolin-4-one: A Technical Whitepaper for Drug Discovery Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its myriad derivatives, 2-Amino-7-bromo-3H-quinazolin-4-one stands out as a versatile intermediate in the synthesis of targeted therapies, particularly in oncology and inflammatory disease research.[1] This in-depth technical guide provides a comprehensive framework for the structural elucidation of this key molecule. We will navigate the synthetic pathway, delve into the intricacies of its spectroscopic characterization, and present a logical workflow for unambiguous structure confirmation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical entity in their work.

Introduction: The Significance of the Quinazolinone Core

Quinazolinones are a class of heterocyclic compounds featuring a fused benzene and pyrimidine ring system. Their rigid structure and diverse substitution patterns allow for precise interactions with a variety of biological targets, making them privileged scaffolds in drug discovery.[2] Derivatives of quinazolin-4-one have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The subject of this guide, 2-Amino-7-bromo-3H-quinazolin-4-one, combines the quinazolinone core with two key functional groups: a 2-amino group, which can serve as a crucial hydrogen bond donor and a site for further derivatization, and a 7-bromo substituent, which can be exploited for cross-coupling reactions to introduce molecular diversity.

A critical aspect of working with 2-amino-quinazolinones is the potential for tautomerism. The molecule can exist in the amino form or the imino form. Spectroscopic evidence from related 2-amino-substituted heterocyclic systems strongly suggests that the amino tautomer is the predominant form in solution and in the solid state. This guide will proceed with the assumption of the 2-amino tautomer, while acknowledging the importance of considering all possible isomeric forms during structural analysis.

Synthetic Strategy: A Reliable Pathway to 2-Amino-7-bromo-3H-quinazolin-4-one

The synthesis of 2-amino-7-bromo-3H-quinazolin-4-one can be reliably achieved through a well-established multi-step sequence starting from commercially available 2-amino-4-bromobenzoic acid. The causality behind each step is crucial for ensuring a high yield and purity of the final product.

Caption: Synthetic workflow for 2-Amino-7-bromo-3H-quinazolin-4-one.

Experimental Protocol: Synthesis of 2-Amino-7-bromo-3H-quinazolin-4-one

Step 1: Synthesis of 2-(Chloroacetamido)-4-bromobenzoic Acid

-

Reaction Setup: To a stirred solution of 2-amino-4-bromobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dioxane or tetrahydrofuran (THF) at 0 °C, add chloroacetyl chloride (1.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-(chloroacetamido)-4-bromobenzoic acid as a solid.

Expertise & Experience: The use of an aprotic solvent is critical to prevent the hydrolysis of chloroacetyl chloride. Maintaining a low temperature during the addition of the acid chloride helps to control the exothermic reaction.

Step 2: Synthesis of 2-Amino-7-bromo-3H-quinazolin-4-one

-

Ammonolysis and Cyclization: The 2-(chloroacetamido)-4-bromobenzoic acid (1 equivalent) is heated in an excess of aqueous ammonia solution under reflux for 8-12 hours.

-

Isolation and Purification: After cooling, the precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water, to afford pure 2-amino-7-bromo-3H-quinazolin-4-one.

Trustworthiness: The progress of the cyclization should be monitored by TLC to ensure the complete consumption of the starting material. The final product should be characterized by melting point determination and the spectroscopic techniques detailed in the following sections to confirm its identity and purity.

Spectroscopic Characterization: The Fingerprint of the Molecule

The unambiguous identification of 2-amino-7-bromo-3H-quinazolin-4-one relies on a synergistic interpretation of data from multiple spectroscopic techniques. The following sections provide a detailed analysis of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Spectra should be recorded in a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6), which can solubilize the compound and allows for the observation of exchangeable protons.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | Broad Singlet | 1H | N3-H | The lactam proton is typically deshielded and appears as a broad signal due to quadrupole broadening and exchange. |

| ~7.9 - 8.1 | Doublet | 1H | H-5 | This proton is ortho to the carbonyl group and will be deshielded. It will appear as a doublet due to coupling with H-6. |

| ~7.6 - 7.7 | Doublet of Doublets | 1H | H-6 | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| ~7.4 - 7.5 | Doublet | 1H | H-8 | This proton is adjacent to the bromine atom and will show coupling to H-6. |

| ~6.5 - 7.0 | Broad Singlet | 2H | NH₂ | The amino protons are exchangeable and typically appear as a broad singlet. |

Causality Behind Assignments: The chemical shifts are predicted based on the electronic environment of each proton.[3][4] The electron-withdrawing nature of the carbonyl group and the bromine atom significantly influences the chemical shifts of the aromatic protons. The multiplicity of each signal is determined by the number of neighboring protons (n+1 rule).

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 175 | C-4 | The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |

| ~155 - 160 | C-2 | The carbon atom of the guanidine-like system is also significantly deshielded. |

| ~148 - 152 | C-8a | A quaternary carbon in an aromatic environment. |

| ~135 - 140 | C-6 | Aromatic methine carbon. |

| ~125 - 130 | C-5 | Aromatic methine carbon. |

| ~120 - 125 | C-8 | Aromatic methine carbon. |

| ~115 - 120 | C-7 | The carbon bearing the bromine atom will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect. |

| ~110 - 115 | C-4a | A quaternary carbon in an aromatic environment. |

Expertise & Experience: The predicted chemical shifts are based on established ranges for similar heterocyclic systems.[5][6] The assignment of quaternary carbons can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H Stretch (asymmetric and symmetric) | Amino group (-NH₂) |

| 3200 - 3000 | N-H Stretch | Lactam (-NH-) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1700 - 1650 | C=O Stretch | Lactam carbonyl |

| 1640 - 1600 | N-H Bend | Amino group (-NH₂) |

| 1620 - 1580 | C=N Stretch | Imine-like bond in the pyrimidine ring |

| 1600 - 1450 | C=C Stretch | Aromatic ring |

| ~800 - 750 | C-H Bend (out-of-plane) | Aromatic |

| ~600 - 500 | C-Br Stretch | Bromo substituent |

Self-Validating System: The presence of strong absorptions in the N-H and C=O stretching regions provides immediate and crucial evidence for the presence of the amino and lactam functionalities, respectively, which are key features of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a final confirmation of its identity.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak. Given the presence of bromine, a characteristic isotopic pattern will be observed. There will be two peaks of approximately equal intensity, one for the molecule containing the ⁷⁹Br isotope and another for the molecule containing the ⁸¹Br isotope.

-

m/z for C₈H₆⁷⁹BrN₃O ≈ 239.97

-

m/z for C₈H₆⁸¹BrN₃O ≈ 241.97

-

-

Key Fragmentation Patterns: The fragmentation of quinazolinones can be complex, but some characteristic losses are expected:

-

Loss of CO: A peak corresponding to [M-28]⁺ from the loss of a carbonyl group.

-

Loss of HNCO: A peak corresponding to [M-43]⁺ from the loss of isocyanic acid.

-

Loss of Br: A peak corresponding to [M-79/81]⁺.

-

Caption: Plausible mass spectrometry fragmentation pathways.

Integrated Approach to Structure Elucidation

The confirmation of the structure of 2-amino-7-bromo-3H-quinazolin-4-one is not reliant on a single piece of data but on the convergence of evidence from all analytical techniques. The logical workflow for this process is as follows:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Amino-7-bromo-3H-quinazolin-4-one: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Amino-7-bromo-3H-quinazolin-4-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, properties, synthesis, analytical characterization, and its pivotal role as a scaffold for developing novel therapeutic agents. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to effectively utilize this versatile chemical building block.

Core Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. 2-Amino-7-bromo-3H-quinazolin-4-one is a substituted quinazolinone, a class of compounds known for its broad range of biological activities.[1] The presence of a bromine atom at the 7-position and an amino group at the 2-position significantly influences its reactivity and potential for creating diverse derivatives.[1]

The formal IUPAC name for this compound is 2-Amino-7-bromoquinazolin-4(3H)-one . It exists in tautomeric forms, but this nomenclature represents the most common and stable structure.

| Identifier | Value | Source |

| IUPAC Name | 2-Amino-7-bromoquinazolin-4(3H)-one | N/A |

| CAS Number | 885277-56-5 | [1] |

| Molecular Formula | C₈H₆BrN₃O | [1] |

| Molecular Weight | 240.06 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)NC(=N2)N | [2] |

| InChI Key | ZEZJZZPBSKSEOQ-UHFFFAOYSA-N | [3] |

| PubChem CID | 135742288 | [1] |

Physicochemical Properties and Handling

Understanding the physical properties and safety profile of a compound is critical for its effective use in a laboratory setting.

Physicochemical Data

While extensive experimental data for this specific intermediate is not widely published, known properties from suppliers and data for analogous structures are summarized below.

| Property | Value / Description | Source / Comment |

| Appearance | White to off-white solid | [1] |

| Melting Point | >300 °C (Decomposes) | Typical for this class of compounds; specific experimental value not published. |

| Solubility | Poorly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF. | Quinazolinones are generally planar and crystalline, leading to low solubility in many common solvents.[3] |

| Storage | Store at 0-8 °C, under an inert atmosphere, protected from light. | [1] Recommended to prevent potential degradation over time. |

Safety and Handling

Specific GHS hazard classifications for 2-Amino-7-bromo-3H-quinazolin-4-one are not currently available from aggregated ECHA C&L inventory data.[3] However, based on the parent quinazolin-4-one scaffold, caution is warranted.[4]

-

Hazard Profile (Anticipated): May be harmful if swallowed (Acute Toxicity, Oral), and may cause skin and serious eye irritation.[4]

-

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.[3]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

The Quinazolinone Scaffold in Drug Discovery

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[5] These compounds are potent modulators of key cellular signaling pathways, particularly as kinase inhibitors.[5] The rationale for using the 2-amino-7-bromo derivative stems from several key strategic advantages:

-

Vector for Diversification: The 2-amino group provides a reactive handle for introducing a wide array of substituents via reactions like acylation, sulfonylation, or reductive amination. This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding and pharmacokinetic properties.

-

Modulation of Electronic Properties: The bromine atom at the 7-position acts as a bioisostere for other groups and provides a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables fine-tuning of the molecule's electronic and lipophilic character.[6]

-

Proven Biological Relevance: The 2-amino-quinazoline scaffold is a known pharmacophore. For instance, derivatives have been developed as potent and orally bioavailable inhibitors of the ERK1/2 signaling pathway, which is aberrantly activated in many cancers.[7] The broader quinazolinone class has demonstrated cytotoxic activity against a wide spectrum of cancer cell lines, including those of the breast, colon, and ovaries.[4]

Synthesis and Purification Protocol

Proposed Synthetic Pathway

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative example and has not been optimized for this specific substrate. Researchers should perform small-scale trials and use appropriate analytical techniques to monitor reaction progress and confirm product identity.

Materials and Reagents:

-

2-Amino-4-bromobenzonitrile

-

Cyanogen Bromide (BrCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Anhydrous 1,4-Dioxane

-

Hydrogen Chloride (gas or generated in situ)

-

Ammonium Hydroxide (concentrated aqueous solution)

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux condenser under an inert atmosphere (Nitrogen or Argon), dissolve 2-amino-4-bromobenzonitrile (1.0 eq) in anhydrous 1,4-dioxane.

-

Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 15-20 minutes until the solution is saturated.

-

Addition of Cyanogen Bromide: While maintaining the temperature at 0 °C, carefully add a solution of cyanogen bromide (1.1 eq) in anhydrous 1,4-dioxane dropwise over 30 minutes. (CAUTION: Perform this step in a certified chemical fume hood. BrCN is highly toxic and volatile).

-

Cyclization: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 101 °C). Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing crushed ice and concentrated ammonium hydroxide.

-

A precipitate should form. Stir the slurry for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold deionized water and then cold ethanol to remove impurities.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to yield the final product as a white or off-white solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C overnight.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the three protons on the aromatic ring. The proton at C5 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C8 as a doublet. Additionally, broad singlets corresponding to the exchangeable protons of the 2-amino group (-NH₂) and the 3-amide group (-NH-) would be visible.

-

¹³C NMR: The spectrum should show eight distinct carbon signals. A characteristic signal for the C4 carbonyl carbon is expected in the range of 161-164 ppm.[2] The carbon attached to the bromine (C7) would also have a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy: Key signals would include N-H stretching vibrations for the amine and amide groups (typically in the 3100-3400 cm⁻¹ region) and a strong C=O stretching vibration for the amide carbonyl group around 1660-1690 cm⁻¹.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio for the M and M+2 peaks).

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, typically aiming for >97%.[1]

Conclusion and Future Outlook

2-Amino-7-bromo-3H-quinazolin-4-one is more than just a chemical intermediate; it is a strategically designed building block for the development of next-generation targeted therapies. Its dual functional handles allow for extensive chemical modification, making it an ideal starting point for library synthesis in lead discovery campaigns. Researchers exploring kinase signaling, cell cycle regulation, and other areas of oncology and infectious disease will find this scaffold to be of significant value.[1][7] Future research will likely focus on leveraging this compound to create highly specific and potent inhibitors for a range of validated and novel biological targets.

References

-

Mendes, E. R., et al. (2025, August 1). Synthesis and Evaluation of 2‑Substituted Quinazolin‑4(3H)‑ones as Potential Antileukemic Agents. National Institutes of Health (NIH). Available at: [Link]

-

Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. (2025, June 12). PubMed. Available at: [Link]

- Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). PubMed Central. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). MDPI. Available at: [Link]

-

Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025, October 20). TÜBİTAK Academic Journals. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 2-Amino-7-bromo-3H-quinazolin-4-one | 885277-56-5 [smolecule.com]

Unlocking the Therapeutic Potential of 2-Amino-7-bromo-3H-quinazolin-4-one: A Technical Guide to Target Identification and Validation

Abstract

The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3][4] This technical guide focuses on a specific, yet promising derivative, 2-Amino-7-bromo-3H-quinazolin-4-one, a versatile intermediate in the synthesis of novel therapeutic agents.[5] While the direct therapeutic targets of this compound are still under active investigation, its structural features and the extensive research on related analogues provide a fertile ground for identifying and validating novel molecular targets. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining potential therapeutic avenues and providing robust experimental workflows for target elucidation and validation. We will explore potential targets in oncology, infectious diseases, and neurology, grounded in the established pharmacology of the quinazolinone core.

Introduction: The Quinazolin-4-one Scaffold and the Promise of 2-Amino-7-bromo-3H-quinazolin-4-one

The quinazolin-4-one core is a privileged structure in drug discovery, with numerous derivatives having been developed as commercial drugs for a range of indications.[1][3] These compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The versatility of the quinazolinone ring system allows for extensive chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.[5]

2-Amino-7-bromo-3H-quinazolin-4-one serves as a key building block in the synthesis of more complex, biologically active molecules.[5] The presence of the bromine atom at the 7-position offers a handle for further chemical elaboration, while the 2-amino group is a common feature in many active quinazolinone derivatives. This guide will delve into the potential therapeutic targets of this compound, not as a final drug entity, but as a starting point for the development of novel, targeted therapies.

Potential Therapeutic Target Classes

Based on the extensive literature on quinazolin-4-one derivatives, we can hypothesize several promising therapeutic target classes for compounds derived from 2-Amino-7-bromo-3H-quinazolin-4-one.

Protein Kinases: The Central Hub of Cellular Signaling

Quinazolinone-based molecules are well-established as potent inhibitors of various protein kinases, enzymes that play a critical role in cell growth, differentiation, and survival.[6] Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Several quinazolinone derivatives have shown potent inhibitory activity against EGFR and HER2, key drivers in many solid tumors.[7][8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR, a key regulator of angiogenesis, is a validated anti-cancer strategy.[9] Quinazolinone derivatives have been explored as VEGFR inhibitors.[7]

-

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Certain quinazolinone compounds have demonstrated inhibitory activity against CDK2.[7][8]

-

Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. Dual inhibitors of PI3K and other targets, such as HDAC, have been developed from quinazolinone scaffolds.[10]

Diagram 1: Simplified Kinase Signaling Pathway

Caption: Potential kinase targets for quinazolinone derivatives.

DNA Repair and Epigenetic Enzymes

Targeting the machinery that governs DNA integrity and gene expression is another promising avenue for cancer therapy.

-

Poly(ADP-ribose) polymerase (PARP): PARP inhibitors have shown significant efficacy, particularly in cancers with BRCA mutations. Quinazolin-4-one derivatives have been investigated as dual inhibitors of PARP and other targets.[11]

-

Histone Deacetylases (HDACs): HDACs are key epigenetic modulators, and their inhibition can lead to tumor cell cycle arrest and apoptosis. Quinazolinone-based HDAC inhibitors have been developed.[10]

Enzymes in Infectious Diseases

The quinazolin-4-one scaffold has also demonstrated potential in the development of antimicrobial agents.

-

Penicillin-Binding Proteins (PBPs): Some quinazolinone compounds exhibit antibacterial activity by inhibiting PBPs, enzymes essential for bacterial cell wall synthesis.[12]

-

Urease: This enzyme is a key virulence factor for several pathogenic bacteria. Quinazolinone derivatives have been identified as potent urease inhibitors.[13]

Central Nervous System (CNS) Targets

The lipophilic nature of the quinazolinone core suggests its potential to cross the blood-brain barrier, making it a candidate for treating neurological disorders.[14][15]

-

Phosphodiesterase 7 (PDE7): Inhibition of PDE7 has shown neuroprotective and anti-inflammatory effects in preclinical models of stroke and Parkinson's disease. Quinazoline-type compounds have been identified as PDE7 inhibitors.[16]

-

Metabotropic Glutamate Receptor 7 (mGlu7): Negative allosteric modulators of mGlu7 have potential as antipsychotic agents. Quinazolin-4-one derivatives have been identified with this activity.[17]

Experimental Workflows for Target Identification and Validation

A systematic approach is crucial to identify and validate the specific molecular targets of novel compounds derived from 2-Amino-7-bromo-3H-quinazolin-4-one.

Target Identification

-

Phenotypic Screening: The initial step involves screening the compound library in relevant cellular models (e.g., cancer cell lines, bacterial cultures) to identify a biological response.

-

Affinity-Based Methods:

-

Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates.

-

Chemical Proteomics: Utilize clickable or photo-affinity probes to covalently label target proteins in a cellular context.

-

-

Computational Approaches:

-

Molecular Docking: In silico screening of the compound against a library of known protein structures to predict potential binding interactions.

-

Pharmacophore Modeling: Use the structural features of known active compounds to build a model that can be used to search for potential targets.

-

Diagram 2: Target Identification Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neurological disorders and therapeutics targeted to surmount the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of the 2-Amino-7-bromo-3H-quinazolin-4-one Scaffold in Drug Discovery

[1]

Executive Summary: The "Privileged" Nature of the Scaffold

In the realm of medicinal chemistry, the 2-amino-7-bromo-3H-quinazolin-4-one core represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a unique combination of electronic features and geometric rigidity.

-

The 2-Amino/3-NH Motif: This region functions as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP.[1] This makes it an exceptional anchor for kinase hinge regions and HSP90 ATP-binding pockets.[1]

-

The 7-Bromo Handle: Unlike the 6-position, the 7-position in the quinazolinone fused system often orients substituents towards solvent-exposed regions or specific hydrophobic pockets (e.g., the ribose pocket in certain kinases or the S1' subsite in proteases).[1] The bromine atom serves as a high-fidelity "install point" for late-stage diversification via palladium-catalyzed cross-couplings.[1]

This guide provides a technical roadmap for synthesizing, functionalizing, and deploying this scaffold in high-value therapeutic programs.

Synthetic Architecture

To access this scaffold, we prioritize routes that avoid harsh oxidants and allow for scalability. The most robust method involves the cyclocondensation of 2-amino-4-bromobenzoic acid with guanidine.[1]

Core Synthesis Workflow (Graphviz)[1]

Figure 1: Synthetic logic flow from precursor to divergent library generation.[1]

Detailed Experimental Protocols

Synthesis of 2-Amino-7-bromo-3H-quinazolin-4-one

Rationale: Direct fusion or high-temperature condensation is preferred over solution-phase methods using toxic solvents like pyridine, as it simplifies purification (precipitation).[1]

Materials:

-

2-Amino-4-bromobenzoic acid (1.0 eq)[1]

-

Guanidine carbonate (1.5 eq)[1]

-

2-Methoxyethanol (Solvent) or Phenol (for fusion method)[1]

Protocol (Solution Phase Variant):

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-amino-4-bromobenzoic acid (10.0 g, 46.3 mmol) in 2-methoxyethanol (50 mL).

-

Addition: Add guanidine carbonate (12.5 g, 69.4 mmol) in portions. Note: Evolution of CO2 gas will occur.[1]

-

Reflux: Heat the mixture to reflux (approx. 125°C) for 12–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[1] The starting material acid spot should disappear.[1]

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[1][2]

-

Precipitation: Pour the mixture into ice-cold water (200 mL) with vigorous stirring. Adjust pH to ~7 using dilute acetic acid if necessary to ensure complete precipitation of the amphoteric core.[1]

-

Filtration: Collect the solid by vacuum filtration.[1] Wash the cake sequentially with water (2 x 50 mL) and cold ethanol (20 mL) to remove unreacted guanidine and solvent traces.

-

Drying: Dry in a vacuum oven at 60°C overnight.

-

Validation:

-

Yield: Typically 75–85%.[1]

-

Appearance: Off-white to pale yellow solid.[1]

-

1H NMR (DMSO-d6): Look for the characteristic broad singlet (2H) for -NH2 around 6.5-7.0 ppm and a broad singlet (1H) for the amide NH (often >11 ppm).[1] The aromatic region should show an ABX or specific coupling pattern for the 7-bromo substitution (d, d, dd).[1]

-

C-7 Diversification: Suzuki-Miyaura Coupling

Rationale: The 7-bromo position is electronically activated for oxidative addition by Palladium, more so than the electron-rich 2-amino position.[1]

-

Charge: Combine the 7-bromo scaffold (1.0 eq), Aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq) in Dioxane/Water (4:1).

-

Catalyst: Degas with Nitrogen for 10 mins. Add Pd(dppf)Cl2 (5 mol%).[1]

-

Reaction: Heat to 90°C for 4-6 hours under inert atmosphere.

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Therapeutic Applications & SAR Logic[1]

The 2-amino-7-bromo-quinazolinone core is not just a passive scaffold; it is a bioactive pharmacophore.[1]

Key Biological Targets[1]

| Target | Mechanism of Action | Role of the Scaffold | Relevant Reference |

| BACE-1 | The 2-amino-3-NH motif forms a cyclic H-bond network with the catalytic aspartic dyad (Asp32/Asp228).[1] | ||

| MRSA | Unknown (likely FtsZ or PBP) | 7-Halo substitution (Cl/Br) significantly enhances potency against resistant strains compared to unsubstituted analogs.[1] | |

| HSP90 | ATPase Inhibition | Mimics ATP adenine ring.[1] The 7-position vectors into the hydrophobic sub-pocket, allowing for selectivity over other kinases.[1] | |

| SARS-CoV-2 | Antiviral | 2-Benzylamino derivatives (accessible via C2-modification) show micromolar inhibition.[1] |

Structural-Activity Relationship (SAR) Map[1]

Figure 2: Pharmacophore mapping of the scaffold highlighting modifiable zones.[1]

Critical Troubleshooting (Field Insights)

-

Regioselectivity in Alkylation:

-

Problem: Attempting to alkylate the exocyclic 2-amino group often leads to N-3 alkylation (the thermodynamic product).[1]

-

Solution: To functionalize the C2-amine selectively, use reductive amination (Aldehyde + NaBH3CN) or protect N-3 first (though difficult).[1] Alternatively, use the isothiocyanate route (reacting 2-aminobenzonitrile with isothiocyanates) if N-substituted derivatives are required de novo.[1]

-

-

Solubility:

-

Palladium Poisoning:

References

-

Baxter, E. W., et al. (2007).[3] "2-Amino-3,4-dihydroquinazolines as inhibitors of BACE-1 (beta-site APP cleaving enzyme): Use of structure based design to convert a micromolar hit into a nanomolar lead." Journal of Medicinal Chemistry. Link

-

Kim, S., et al. (2025).[4] "Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA)." Antibiotics.[1][4] Link

-

Lee, J. Y., et al. (2022). "Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties." Pharmaceuticals.[1][5] Link

-

Brough, P. A., et al. (2008). "4,5-Diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer."[1] Journal of Medicinal Chemistry. (Contextual reference for Hsp90 binding modes of related scaffolds). Link

-

Al-Omary, F. A., et al. (2025).[1][3][4][6] "One-step synthesis of 4(3H)-quinazolinones." ResearchGate.[1][2] (General synthetic utility).[1][2][7][8] Link

Sources

- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazolinone Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold, a fused bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, underpinning a remarkable array of biologically active compounds. This guide traverses the historical landscape of quinazolinone chemistry, from its initial synthesis in the 19th century to the rational design of contemporary targeted therapies. We will explore the seminal discoveries, delve into the evolution of synthetic methodologies, and illuminate the diverse pharmacological activities that have cemented the quinazolinone core as a cornerstone of modern drug discovery. This paper will provide a comprehensive overview for researchers, elucidating the key milestones and scientific principles that continue to drive innovation in this fascinating field.

The Dawn of Quinazolinone Chemistry: Early Syntheses and Foundational Discoveries

The story of quinazolinones begins in the late 19th century. The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogen with anthranilic acid.[1][2] This initial discovery laid the groundwork for future explorations into this novel class of heterocyclic compounds.

A pivotal moment in quinazolinone synthesis arrived in 1895 with the development of the Niementowski quinazolinone synthesis .[3] This robust and versatile method, involving the condensation of anthranilic acids with amides at elevated temperatures, became a cornerstone for accessing 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones).[3][4] The simplicity and adaptability of the Niementowski reaction were instrumental in enabling the synthesis of a wide variety of substituted quinazolinones, which in turn facilitated the investigation of their chemical and biological properties.[4][5]

The parent quinazoline molecule was first synthesized by Gabriel in 1903.[1][6] These early synthetic achievements set the stage for the exploration of the vast chemical space and therapeutic potential of the quinazolinone scaffold.

From Natural Products to Synthetic Analogs: The Emergence of Biological Activity

The early 20th century saw the isolation of the first naturally occurring quinazolinone alkaloid, febrifugine, from the Chinese plant Dichroa febrifuga, which was noted for its antimalarial properties.[7] This discovery provided a crucial link between the quinazolinone structure and significant biological activity, sparking interest in the synthesis of derivatives with potential therapeutic applications.[8] To date, over 150 naturally occurring quinazolinone alkaloids have been isolated from various plants, microorganisms, and animals.[5][9][10][11]

The Rise and Fall of Methaqualone: A Landmark in Sedative-Hypnotic Drug Discovery

A significant chapter in the history of synthetic quinazolinones was written with the synthesis of methaqualone in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer.[12][13] Initially investigated for its potential as an antimalarial agent, its potent sedative-hypnotic properties were soon recognized.[12][13][14] Marketed under brand names such as Quaalude and Mandrax, methaqualone became a widely prescribed sedative in the 1960s and 1970s.[12][15] Its mechanism of action, similar to barbiturates, involves depression of the central nervous system.[15] However, its high potential for abuse and dependence led to its withdrawal from the market and classification as a controlled substance.[12][16] The story of methaqualone serves as a compelling case study in the complex lifecycle of a therapeutic agent, from discovery and widespread use to eventual restriction due to unforeseen societal impacts.

The Evolution of Synthetic Strategies: From Classical Methods to Modern Innovations

The foundational Niementowski synthesis has been complemented and, in many cases, surpassed by a variety of more efficient and versatile synthetic methodologies. These advancements have been crucial for the rapid generation of diverse quinazolinone libraries for high-throughput screening and drug discovery programs.

Key Synthetic Methodologies

A summary of prominent synthetic routes to the quinazolinone core is presented below:

| Synthesis Method | Starting Materials | Key Features |

| Griess Synthesis | Anthranilic acid and cyanogen | The first reported synthesis of a quinazolinone derivative.[5] |

| Niementowski Synthesis | Anthranilic acid and amides | A simple and widely used method for synthesizing 4-(3H) quinazolinones.[3][5] |

| Condensation of N-Acylanthranilic Acids with Primary Amines | N-acylanthranilic acid and ammonia or substituted amines | Involves heating the corresponding reactants.[5][16] |

| Microwave-Assisted Synthesis | Various, including o-aminobenzamides | Significantly improves reaction times and yields compared to conventional heating.[5][17][18] |

| Palladium-Catalyzed Synthesis | 2-aminobenzamides and aryl halides | A modern method for the synthesis of 2,3-disubstituted quinazolinones.[19] |

Experimental Protocol: Microwave-Assisted Niementowski Quinazolinone Synthesis

This protocol provides an example of a modern, efficient method for the synthesis of the 4(3H)-quinazolinone core, leveraging the advantages of microwave irradiation.[17][18]

Objective: To synthesize 4(3H)-quinazolinone from anthranilic acid and formamide using microwave irradiation.

Materials:

-

Anthranilic acid

-

Formamide

-

Microwave reactor

-

Reaction vessel suitable for microwave synthesis

-

Ethanol (for recrystallization)

-

Standard laboratory glassware

Procedure:

-

In a microwave-safe reaction vessel, combine anthranilic acid (1 equivalent) and an excess of formamide (e.g., 5 equivalents).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a fixed temperature (e.g., 150°C) for a specified time (e.g., 20 minutes) with a set power (e.g., 60 W).[18]

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Pour the reaction mixture into cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 4(3H)-quinazolinone.

Causality: The use of microwave irradiation dramatically accelerates the reaction by efficiently heating the polar reactants, leading to a significant reduction in reaction time and often an increase in yield compared to conventional heating methods that can take several hours.[4][17]

Diagram: General Synthetic Pathways to the Quinazolinone Core

Caption: Key synthetic routes to the quinazolinone scaffold.

The Modern Era: Quinazolinones as Targeted Anticancer Agents

The versatility of the quinazolinone scaffold has been most profoundly realized in the field of oncology. Numerous quinazolinone derivatives have been developed as potent and selective inhibitors of key signaling pathways implicated in cancer progression.[20][21][22]

Targeting Tyrosine Kinases: The EGFR Inhibitor Success Story

A prime example of the successful application of quinazolinone chemistry in modern drug discovery is the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[5] Drugs such as Gefitinib and Erlotinib feature a quinazoline core and have been approved for the treatment of certain types of cancer.[6][23] These molecules act as ATP-competitive inhibitors, blocking the downstream signaling pathways that promote tumor growth and survival.[4][6] The discovery and development of these targeted therapies represent a paradigm shift in cancer treatment, moving away from non-specific cytotoxic agents towards precision medicine.

Diagram: Simplified EGFR Signaling Pathway and Inhibition by Quinazolinone-based Drugs

Caption: Inhibition of EGFR signaling by quinazolinone-based drugs.

A Spectrum of Biological Activities: Beyond Cancer

While the anticancer properties of quinazolinones have garnered significant attention, this versatile scaffold exhibits a broad range of other pharmacological activities.[2][23][24] This diversity underscores the "privileged" nature of the quinazolinone core in interacting with various biological targets.

Table: Diverse Biological Activities of Quinazolinone Derivatives

| Biological Activity | Description | Key Findings/Examples |

| Anticonvulsant | Ability to prevent or reduce the severity of seizures. | Structure-activity relationship (SAR) studies have shown that substitutions at specific positions on the quinazolinone ring, such as a chlorine atom at position 7, can enhance anticonvulsant activity.[5] |

| Antimicrobial | Activity against bacteria and fungi. | Various substituted quinazolinones have demonstrated potent antibacterial and antifungal effects.[23] |

| Anti-inflammatory | Capacity to reduce inflammation. | Certain quinazolinone derivatives have shown significant anti-inflammatory properties.[2][23] |

| Antitubercular | Efficacy against Mycobacterium tuberculosis. | Several quinazolinone derivatives have been identified as promising candidates for the treatment of tuberculosis, including multi-drug resistant strains.[5] |

| Antiviral | Activity against various viruses. | Quinazolinone compounds have been investigated for their potential as antiviral agents, including against HIV.[23] |

Conclusion and Future Perspectives